molecular formula C7H6ClN3 B1287449 3-Amino-5-chloro-1H-indazole CAS No. 5685-72-3

3-Amino-5-chloro-1H-indazole

Cat. No. B1287449
CAS RN: 5685-72-3
M. Wt: 167.59 g/mol
InChI Key: QCSQTZOPSNFNNX-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-1H-indazole is a chemical compound that can be used as an antipruritic agent to prevent or treat psoriasis .


Synthesis Analysis

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The synthesis of 3-Amino-5-chloro-1H-indazole involves various methods . For instance, one method involves the use of stannous chloride dihydrate in ethanol .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-chloro-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound usually contains two tautomeric forms: 1H-indazole and 2H-indazole .


Chemical Reactions Analysis

Indazole derivatives bear a variety of functional groups and display versatile biological activities . They have been used to construct heterocycles with better biological activities . For example, 3-amino-1H-indazole-1-carboxamides have shown interesting antiproliferative activity .


Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-5-chloro-1H-indazole is 167.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 54.7 Ų .

Scientific Research Applications

Antitumor Activity

3-Amino-5-chloro-1H-indazole derivatives have been studied for their potential antitumor activity . For instance, compound 6o, a derivative of 3-Amino-5-chloro-1H-indazole, exhibited a promising inhibitory effect against the K562 cell line, a type of chronic myeloid leukemia . This compound was found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Antihypertensive Properties

Indazole-containing heterocyclic compounds, which include 3-Amino-5-chloro-1H-indazole, have been found to have antihypertensive applications . These compounds can potentially be used in the treatment of high blood pressure .

Anticancer Properties

Indazole-containing heterocyclic compounds have been used in the development of anticancer drugs . These compounds have shown potential in inhibiting the growth of cancer cells .

Antidepressant Properties

Indazole-containing heterocyclic compounds have also been found to have antidepressant properties . These compounds can potentially be used in the treatment of depression .

Anti-inflammatory Properties

Indazole-containing heterocyclic compounds have been found to have anti-inflammatory properties . These compounds can potentially be used in the treatment of inflammation-related conditions .

Antibacterial Properties

Indazole-containing heterocyclic compounds have been found to have antibacterial properties . These compounds can potentially be used in the treatment of bacterial infections .

Treatment of Respiratory Diseases

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Raw Material in Organic Synthesis

3-Amino-5-chloro-1H-indazole is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Safety and Hazards

3-Amino-5-chloro-1H-indazole is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 3-Amino-5-chloro-1H-indazole are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

3-Amino-5-chloro-1H-indazole interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction leads to changes in the cell cycle and DNA damage response pathways, potentially leading to cell death in cancer cells .

Biochemical Pathways

The compound affects the CHK1-, CHK2-, and SGK-induced pathways . These pathways are involved in cell cycle regulation and response to DNA damage. By inhibiting these kinases, 3-Amino-5-chloro-1H-indazole can disrupt these pathways and induce cell death .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests it may have favorable bioavailability .

Result of Action

3-Amino-5-chloro-1H-indazole has been shown to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM . It is particularly effective against colon and melanoma cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, potentially leading to cell death .

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name

5-chloro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSQTZOPSNFNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615452
Record name 5-Chloro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5685-72-3
Record name 5-Chloro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5-CHLORO-1H-INDAZOLE
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